molecular formula C11H14ClNO3 B2516282 2-Chloro-N-(3,4-dimethoxyphenyl)-N-methylacetamide CAS No. 1225557-88-9

2-Chloro-N-(3,4-dimethoxyphenyl)-N-methylacetamide

Cat. No. B2516282
CAS RN: 1225557-88-9
M. Wt: 243.69
InChI Key: XXDBGSXQNUFRML-UHFFFAOYSA-N
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Description

“2-Chloro-N-(3,4-dimethoxyphenyl)acetamide” is a chemical compound with the empirical formula C10H12ClNO3 . It has a molecular weight of 229.66 .


Molecular Structure Analysis

The SMILES string of this compound is O=C(CCl)NC1=CC=C(OC)C(OC)=C1 . The InChI key is KOBDAPRVHVIWAE-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

2-Chloro-N-(3,4-dimethoxyphenyl)-N-methylacetamide and its derivatives have been synthesized and evaluated for various pharmacological activities. For instance, a study by Hosokami et al. (1992) synthesized acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and evaluated their anti-ulcer activities in rats, with significant findings in some derivatives (Hosokami et al., 1992). Siddiqui et al. (2014) synthesized N-substituted derivatives of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating their potential as anti-bacterial agents and moderate α-chymotrypsin enzyme inhibitors (Siddiqui et al., 2014).

Chemical and Physical Properties

Research by Sayed et al. (2015) involved studying the crystal structures of N-methylacetamide with a xanthenol host, demonstrating different structures obtained using various solvent compositions (Sayed et al., 2015). Another study by Olszewska et al. (2011) characterized the X-ray powder diffraction of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, highlighting their potential as pesticides (Olszewska et al., 2011).

Application in Herbicides

Zimmerman et al. (2002) discussed the isolation and detection of dimethenamid (a derivative) in natural water, focusing on the environmental impact of such herbicides (Zimmerman et al., 2002). The study by Blackman (1945) on plant-growth substances as selective weed-killers also mentioned the use of derivatives in agriculture (Blackman, 1945).

Molecular Studies and Theoretical Analysis

Theoretical studies, like the one by Castro et al. (2007), have explored the intramolecular hydrogen bonds in thiazole derivatives related to this compound (Castro et al., 2007).

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word “Warning”. The hazard statement is H319, which means it causes serious eye irritation. The precautionary statements are P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-chloro-N-(3,4-dimethoxyphenyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-13(11(14)7-12)8-4-5-9(15-2)10(6-8)16-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDBGSXQNUFRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1)OC)OC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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